molecular formula C11H7F2NO3 B6282996 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 2138154-82-0

5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B6282996
CAS No.: 2138154-82-0
M. Wt: 239.17 g/mol
InChI Key: GPVNQAONOJRKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The development of novel difluoromethylation reagents has streamlined the production of such compounds, making them more accessible for pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

5-(Difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated oxazoles and carboxylic acids, such as:

  • 5-(Trifluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid
  • 5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid

Uniqueness

The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial purposes .

Properties

CAS No.

2138154-82-0

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

5-(difluoromethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c12-10(13)9-7(11(15)16)8(14-17-9)6-4-2-1-3-5-6/h1-5,10H,(H,15,16)

InChI Key

GPVNQAONOJRKNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.